Differentiation by Dual Substitution Pattern: 6-Methoxy-2-(methylthio) vs. Des-Methoxy and Des-Methylthio Variants
The target compound uniquely combines a 2-methylthio and a 6-methoxy group on the pyrimidine ring. The des-methoxy analog, 1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS 1261235-49-7), lacks the 6-methoxy substituent, which results in a lower molecular weight (225.31 g/mol) and a fundamentally different electronic profile that alters SNAr reactivity at the 2-position. Conversely, the des-methylthio analog 1-(6-methoxypyrimidin-4-yl)piperidin-4-ol retains the 6-methoxy group but loses the activated leaving group, forcing less efficient coupling chemistries (e.g., transition-metal-catalyzed cross-couplings) [REFS-1, REFS-2]. This dual substitution is essential for building trisubstituted pyrimidine scaffolds common in the patent literature of Src, Syk, and EGFR kinase inhibitors [2].
| Evidence Dimension | Substituent Pattern, Molecular Weight, and Synthetic Versatility |
|---|---|
| Target Compound Data | 6-OCH₃ + 2-SCH₃ + 4-piperidin-4-ol; MW 255.34 g/mol |
| Comparator Or Baseline | Analog A: 6-H + 2-SCH₃ + 4-piperidin-4-ol; MW 225.31 g/mol. Analog B: 6-OCH₃ + 2-H + 4-piperidin-4-ol; MW approx. 209 g/mol |
| Quantified Difference | Molecular weight difference: +30.03 g/mol (vs. Analog A). The presence of the methoxy group increases electron density at the pyrimidine 5-position, which can direct electrophilic reaction sites. |
| Conditions | Literature survey of pyrimidine reactivity trends and patent analysis of kinase inhibitor building blocks [REFS-1, REFS-2, REFS-3]. |
Why This Matters
The combination of an activated leaving group (SCH₃) and a modulating methoxy group (OCH₃) is not available in any single commercially catalogued analog, making this compound uniquely suited for synthesizing advanced kinase inhibitor intermediates requiring sequential SNAr diversification.
- [1] PubChem. 1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS 1261235-49-7). Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov. (Accessed 2026-05-07). View Source
- [2] European Patent EP2782580 (2015). Pyrimidine compounds for inhibiting Syk kinase. Available at: https://data.epo.org. (Accessed 2026-05-07). View Source
